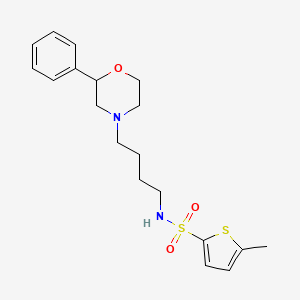

5-methyl-N-(4-(2-phenylmorpholino)butyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methyl-N-(4-(2-phenylmorpholino)butyl)thiophene-2-sulfonamide, also known as MPTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTT is a sulfonamide derivative that has a unique chemical structure, which makes it a promising candidate for various research purposes.

Applications De Recherche Scientifique

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) due to their excellent charge-carrier mobility. The specific structure of 5-methyl-N-(4-(2-phenylmorpholino)butyl)thiophene-2-sulfonamide allows for fine-tuning the electronic properties, making it a valuable compound for creating advanced semiconductor materials .

OLEDs Manufacturing

In the manufacturing of organic light-emitting diodes (OLEDs) , thiophene-based molecules play a significant role. Their ability to conduct electricity and emit light upon electrical stimulation is harnessed to produce high-quality display and lighting technologies. The mentioned compound’s molecular structure can be utilized to improve the efficiency and longevity of OLEDs .

Anticancer Agents

Thiophene derivatives exhibit anticancer properties . They can be designed to interact with specific biological targets, potentially leading to new treatments for various cancers. The sulfonamide group in 5-methyl-N-(4-(2-phenylmorpholino)butyl)thiophene-2-sulfonamide may enhance its interaction with cancerous cells, providing a pathway for targeted therapy .

Anti-inflammatory Drugs

The compound’s structural features suggest potential anti-inflammatory effects . Thiophene sulfonamides have been studied for their ability to modulate inflammatory pathways, which could lead to the development of new anti-inflammatory medications .

Antimicrobial Activity

Research indicates that thiophene derivatives can have antimicrobial properties . The unique combination of a thiophene ring and a sulfonamide group in this compound could contribute to the creation of new antibiotics or antiseptic agents, addressing the growing concern of antibiotic resistance .

Antihypertensive Treatments

Thiophene compounds are also explored for their antihypertensive effects . They may work by affecting vascular smooth muscle function or influencing the renin-angiotensin system. The specific sulfonamide linkage in 5-methyl-N-(4-(2-phenylmorpholino)butyl)thiophene-2-sulfonamide could be beneficial in developing novel blood pressure-lowering drugs .

Anti-atherosclerotic Applications

Given the pharmacological profile of thiophene derivatives, there’s potential for anti-atherosclerotic applications . They might help in preventing or treating atherosclerosis by impacting lipid metabolism or inflammation pathways within the vascular system .

Voltage-gated Sodium Channel Blockers

Lastly, thiophene sulfonamides like this compound could serve as voltage-gated sodium channel blockers . This application is particularly relevant in the development of local anesthetics or treatments for conditions associated with abnormal electrical activity in the nerves .

Propriétés

IUPAC Name |

5-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S2/c1-16-9-10-19(25-16)26(22,23)20-11-5-6-12-21-13-14-24-18(15-21)17-7-3-2-4-8-17/h2-4,7-10,18,20H,5-6,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURIQPNRKMFBOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2965486.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide](/img/structure/B2965487.png)

![(E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide](/img/structure/B2965491.png)

![N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2965492.png)

![4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide](/img/structure/B2965498.png)

![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)